molecular formula C7H8BN3O2 B13971583 (2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid

(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid

Cat. No.: B13971583
M. Wt: 176.97 g/mol
InChI Key: MITWSYOOXQPDGL-UHFFFAOYSA-N
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Description

B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid is a boronic acid derivative featuring a pyrazolo[3,4-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is performed in a one-pot sequence with intermediate compounds, followed by the removal of protecting groups using trifluoroacetic acid . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides a straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions with aryl boronic acids can yield various substituted pyrazolo[3,4-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can inhibit TRKs by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-methylpyrazolo[3,4-c]pyridin-5-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-11-4-5-2-7(8(12)13)9-3-6(5)10-11/h2-4,12-13H,1H3

InChI Key

MITWSYOOXQPDGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN(N=C2C=N1)C)(O)O

Origin of Product

United States

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